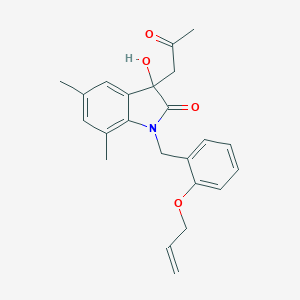

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCQEBQUYPJRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield | Catalyst |

|---|---|---|---|

| Cyclization | Isopropylamine, 3 days, ambient temperature | 89% | None |

| Hydrogenation | H₂ (1 bar), Pd/C, MeOH/AcOH | 89% | 10% Pd/C |

This method highlights the importance of epoxide intermediates for introducing oxygen-containing side chains.

Introduction of the Allyloxybenzyl Group

The allyloxybenzyl moiety is introduced via nucleophilic aromatic substitution or Ullmann-type coupling . A benzyl bromide derivative containing an allyloxy group reacts with the indolin-2-one core in the presence of a base (e.g., K₂CO₃) and a copper(I) iodide catalyst.

Example Protocol:

-

Substrate Preparation : 2-(Allyloxy)benzyl bromide is synthesized by treating 2-hydroxybenzaldehyde with allyl bromide in acetone using K₂CO₃.

-

Coupling Reaction : The indolin-2-one core (1 equiv), 2-(allyloxy)benzyl bromide (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2 equiv) in DMF at 80°C for 12 hours.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 72–78% |

Copper catalysis enhances regioselectivity, minimizing side reactions.

Functionalization with 2-Oxopropyl and Hydroxy Groups

The 2-oxopropyl group is introduced via Michael addition or alkylation . A ketone-enolate intermediate reacts with acryloyl chloride, followed by hydrolysis to yield the 2-oxopropyl substituent. Concurrently, hydroxylation at the 3-position is achieved using oxidizing agents like m-CPBA or enzymatic methods.

Stepwise Process:

-

Alkylation : Treat the indolin-2-one intermediate with 3-chloro-2-butanone in THF using NaH as a base.

-

Oxidation : Oxidize the resultant secondary alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

| Step | Reagents | Yield |

|---|---|---|

| Alkylation | NaH, THF, 0°C to RT | 65% |

| Oxidation | PCC, CH₂Cl₂, 4 hours | 58% |

Dimethylation at C5 and C7 Positions

Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃. Selective methylation requires protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride prior to reaction.

Optimization Data:

| Protecting Group | Methylation Agent | Yield | Deprotection Yield |

|---|---|---|---|

| TBS | CH₃I, AlCl₃ | 81% | 94% (TBAF) |

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the allyloxybenzyl coupling step achieves 85% yield in 2 hours under flow conditions (120°C, 10 bar). Purification via crystallization from ethanol/water mixtures ensures >99% purity.

Challenges and Solutions

-

Regioselectivity : Competing reactions during alkylation are mitigated by steric hindrance from pre-installed methyl groups.

-

Oxidation Sensitivity : Intermediates with hydroxyl groups require inert atmospheres (N₂/Ar) to prevent degradation.

-

Catalyst Cost : Copper iodide catalysts are recycled via aqueous extraction, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted allyloxy derivatives.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit acetylcholine esterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Structural Analogues of Indolin-2-one Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and related indolin-2-one derivatives:

Note: Molecular formula and weight for the target compound are inferred based on structural similarity to CAS 881079-06-7, replacing Cl with CH₃ groups at positions 5 and 7.

Key Structural and Functional Differences

Chlorine vs. Hydroxy and Oxopropyl Groups: These groups are conserved in both the target compound and CAS 881079-06-7, suggesting shared roles in hydrogen bonding or metabolic pathways .

Synthetic Routes: The synthesis of 1y () involves ethanolamine and column chromatography, whereas palladium-catalyzed coupling is used for allyloxy-containing indolinones (). This highlights the need for specialized catalysts in synthesizing allyloxy derivatives . Derivatives like 5-aminoindolin-2-one (CAS 120266-80-0) may require reductive amination or protection/deprotection strategies, differing from the hydroxylation steps in the target compound .

Physicochemical Properties :

- Lipophilicity (LogP) : The allyloxybenzyl group likely increases LogP compared to simpler alkyl chains (e.g., 1-propyl in CAS 107864-79-9), enhancing membrane permeability but reducing aqueous solubility .

- Melting Points : The 5-chloro derivative (CAS 881079-06-7) may exhibit a higher melting point than the target compound due to stronger intermolecular forces, though data is unavailable .

Biological Activity

1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by an indolinone core with various substituents that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 341.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Activity : Demonstrated through various assays indicating its ability to scavenge free radicals.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

- Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases have been noted.

The mechanisms by which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in oxidative stress and inflammation.

- Modulation of Signal Transduction Pathways : It could affect pathways related to cell survival and apoptosis.

- Interaction with Receptors : Potential interactions with neurotransmitter receptors may underlie its neuroprotective effects.

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. In vitro assays demonstrated a marked reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. The compound also enhanced the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase.

Anticancer Studies

In a study involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.8 |

| HeLa (Cervical Cancer) | 10.5 |

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In animal models of Alzheimer's disease, the compound showed potential neuroprotective effects by improving cognitive function and reducing neuroinflammation. Behavioral tests indicated improved memory retention in treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.